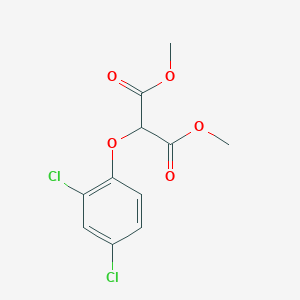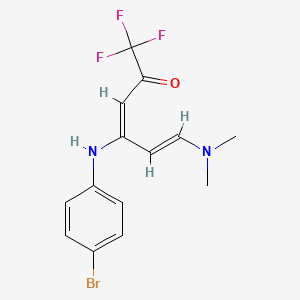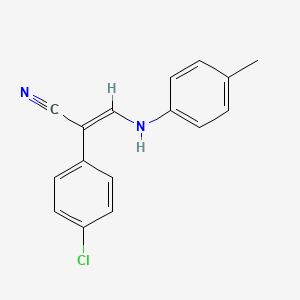![molecular formula C18H22ClNO3S B3035738 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338412-20-7](/img/structure/B3035738.png)
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Descripción general
Descripción
The compound “3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with isobutoxy and sulfonyl functional groups. The sulfonyl group is further substituted with a 3-chloro-2-methylphenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C18H22ClNO3S, and its average mass is 367.890 Da .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could participate in substitution reactions, and the pyridine ring could undergo electrophilic substitution .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine:
Pharmaceutical Chemistry
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine: has shown potential in pharmaceutical chemistry, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating infections caused by urease-producing bacteria. This compound has been evaluated for its inhibitory activity against jack bean urease, demonstrating significant potency .
Antimicrobial Agents
This compound has been explored for its antimicrobial properties . The presence of the sulfonyl group and the chloro-methylphenyl moiety contributes to its effectiveness against various bacterial strains. Research indicates that it can be used to develop new antimicrobial agents to combat resistant bacterial infections .
Anti-inflammatory Applications
In the field of anti-inflammatory research, 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has been studied for its potential to reduce inflammation. The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Cancer Research
This compound has also been investigated for its anticancer properties . Its ability to interfere with cellular processes that lead to cancer cell proliferation makes it a promising candidate for cancer therapy. Studies have shown that it can induce apoptosis in certain cancer cell lines, providing a basis for further research in oncology .
Enzyme Inhibition Studies
Beyond urease inhibition, 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has been studied for its potential to inhibit other enzymes. This broad-spectrum enzyme inhibition capability makes it a valuable tool in biochemical research for understanding enzyme functions and developing enzyme-targeted therapies .
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for its potential use as a pesticide . Its chemical structure allows it to act against pests that affect crops, providing a new avenue for developing environmentally friendly pesticides that can help in sustainable agriculture .
Material Science
The unique chemical properties of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine have also found applications in material science. It can be used in the synthesis of novel materials with specific properties, such as improved thermal stability and resistance to degradation .
Environmental Chemistry
Lastly, this compound has potential applications in environmental chemistry, particularly in the remediation of pollutants . Its ability to interact with various environmental contaminants makes it a candidate for developing new methods to clean up polluted environments .
IJMS | Free Full-Text | Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors
Mecanismo De Acción
Target of Action
The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, thereby affecting the conversion of cortisol to cortisone
Biochemical Pathways
The compound affects the cortisol metabolic pathway . By inhibiting Corticosteroid 11-beta-dehydrogenase isozyme 1, it prevents the conversion of cortisol to cortisone . This can lead to an increase in cortisol levels, which can have various downstream effects, including anti-inflammatory and immunosuppressive effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biological context. In general, by inhibiting the conversion of cortisol to cortisone, the compound can potentially alter the balance of these hormones in the body . This can have various effects, depending on the specific physiological context.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(12(3)9-13(4)20-18)24(21,22)16-8-6-7-15(19)14(16)5/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMASGYASJVYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137724 | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine | |
CAS RN |
338412-20-7 | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)
amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B3035658.png)


![2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B3035664.png)
![(4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B3035665.png)
methanone](/img/structure/B3035667.png)
![(NZ)-N-[(4-bromophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine](/img/structure/B3035668.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 3-(trifluoromethyl)benzyl sulfide](/img/structure/B3035671.png)

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone](/img/structure/B3035673.png)
![(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3035675.png)
